Boc-Cys(Npys)-OH
CAS No.: 76880-29-0
Cat. No.: VC21542137
Molecular Formula: C13H17N3O6S2
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76880-29-0 |
|---|---|
| Molecular Formula | C13H17N3O6S2 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitro-2-pyridinyl)disulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1 |
| Standard InChI Key | OVTLOLNDKQUMRH-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Properties
Boc-Cys(Npys)-OH, registered under CAS number 76880-29-0, is formally known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid . The compound is a cysteine derivative with specific protective groups attached to its functional moieties . It contains a tert-butyloxycarbonyl (Boc) group protecting the amino terminus and a 3-nitro-2-pyridinesulfenyl (Npys) group at the thiol side chain.
Physical and Chemical Properties
The physical and chemical properties of Boc-Cys(Npys)-OH are crucial for understanding its behavior in various chemical reactions and applications. These properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₆S₂ |
| Molecular Weight | 375.421 g/mol |
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 553.9±50.0 °C at 760 mmHg |
| Melting Point | -160°C (decomposition) |
| Flash Point | 288.8±30.1 °C |
The compound features a complex molecular structure with multiple functional groups that contribute to its unique chemical behavior . The presence of the Boc protecting group makes it stable under mildly basic conditions, while the Npys group confers specific reactivity to the thiol moiety, allowing for controlled disulfide bond formation.
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific literature:
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N-t-butoxycarbonyl-S-(3-nitro-2-pyridylthio)-L-cysteine
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Boc-cys(npys)-OH
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t-Bcnp
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N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-3-[(3-nitro-2-pyridinyl)disulfanyl]-L-alanine
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n-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-l-alanine
These alternative nomenclatures reflect different aspects of the compound's structure and are used interchangeably in scientific literature.
Structural Features
The structure of Boc-Cys(Npys)-OH incorporates several key functional groups that determine its chemical behavior and applications in peptide chemistry.
Protecting Groups
The compound features two essential protecting groups:
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The tert-butyloxycarbonyl (Boc) group: Attached to the α-amino group, this carbamate-based protecting group shields the amine from unwanted reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed using acidic reagents .
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The 3-nitro-2-pyridinesulfenyl (Npys) group: This group protects the thiol side chain of cysteine through a disulfide bond. The Npys group is particularly valuable because it remains stable during acid treatment used in solid-phase peptide synthesis, yet is reactive toward nucleophiles under mild conditions .
Structural Significance
The strategic combination of these protecting groups makes Boc-Cys(Npys)-OH uniquely suited for peptide synthesis applications. The structure allows for orthogonal deprotection strategies, where either the Boc group or the Npys group can be selectively removed without affecting the other . This orthogonality is essential for the controlled assembly of complex peptides with multiple cysteine residues.
Synthesis and Preparation
The synthesis of Boc-Cys(Npys)-OH was first described in 1982 by Matsueda and colleagues as documented in Chemistry Letters . The preparation involves several key steps to introduce the protecting groups to the cysteine scaffold.
Synthetic Route
The typical synthesis begins with protected cysteine derivatives, followed by specific reaction conditions to introduce the Npys group. While the detailed synthetic procedures vary, the general approach involves:
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Protection of the α-amino group with Boc-anhydride
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Activation of the thiol group
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Introduction of the Npys moiety through a disulfide exchange reaction
The synthetic protocols have been refined over the years to improve yields and purity, with several variations described in the literature.
Laboratory Preparation
In laboratory settings, Boc-Cys(Npys)-OH is often prepared immediately before use in peptide synthesis. The compound is typically characterized by techniques such as thin-layer chromatography (TLC), where it shows a purity level of ≥99.0% in commercial preparations . The compound can be incorporated into peptides using standard coupling reagents such as HATU in combination with a base like DIEA (diisopropylethylamine) .
Applications in Peptide Chemistry
Boc-Cys(Npys)-OH serves multiple functions in peptide chemistry, particularly in the controlled formation of disulfide bonds and in solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-Cys(Npys)-OH can be directly incorporated into growing peptide chains. According to research protocols, the coupling of Boc-Cys(Npys)-OH is typically performed using specific activation agents to ensure efficient incorporation . The stability of the Npys group during the acidic conditions used for Boc removal makes it particularly valuable in Boc-based SPPS strategies.
Disulfide Bond Formation
One of the most significant applications of Boc-Cys(Npys)-OH is in the formation of unsymmetrical disulfide bonds. The Npys group facilitates controlled disulfide bond formation between cysteine residues, which is crucial for the correct folding and biological activity of many peptides and proteins . This application was demonstrated in research published in the International Journal of Peptide and Protein Research, where Boc-Cys(Npys)-OH was used to facilitate the formation of unsymmetrical disulfide bonds .
Peptide-Protein Conjugation
The compound enables controlled peptide-protein conjugation through the reactivity of the Npys group toward nucleophiles. Research has shown that while the disulfide bond in S-Npys compounds remains stable during acid treatment in peptide synthesis, it becomes labile toward nucleophiles, allowing conjugation to proteins under mild conditions . This property makes Boc-Cys(Npys)-OH valuable for creating complex bioconjugates with precise structural control.
Immunological Applications
Beyond its utility in peptide synthesis, Boc-Cys(Npys)-OH has found important applications in immunological research, particularly in the study of T cell epitopes.
T Cell Epitope Identification
Research published in the Journal of Immunological Methods (1994) demonstrated that Boc-Cys(Npys)-OH, abbreviated as BCNP in some publications, is an appropriate reagent for identifying T cell epitopes in cystine and/or cysteine-containing proteins . Some T cell epitopes become inactive when their thiols are irreversibly blocked, but using BCNP provides a strategic advantage in this research area .
Advantages in Immunological Research
The key benefit of using Boc-Cys(Npys)-OH in immunological studies is that free cysteines can be transformed into disulfide-like moieties that resist unwanted oxidative reactions while remaining susceptible to reduction by antigen-presenting cells . This susceptibility to reduction is crucial for the activity of thiol-dependent T cell epitopes. The approach has been successfully applied to study intact disulfide-rich proteins, such as toxin alpha from Naja nigricollis, and disulfide-containing toxin fragments .
Mechanism of Action
The chemical behavior of Boc-Cys(Npys)-OH is governed by the reactivity of its protecting groups and the central cysteine residue.
Reactivity of the Npys Group
The Npys group forms a disulfide bond with the thiol side chain of cysteine, creating a stable but selectively reactive entity. The presence of the nitro group on the pyridine ring enhances the electrophilicity of the disulfide bond, making it susceptible to attack by nucleophiles while maintaining stability under acidic conditions . This selective reactivity is fundamental to the compound's utility in controlled disulfide bond formation.
Behavior in Peptide Synthesis
During peptide synthesis, the Boc-Cys(Npys)-OH acts as both a protected amino acid and an activating agent. When incorporated into a peptide chain, the Npys group remains attached to the cysteine side chain and can later participate in disulfide bond formation with other thiol-containing compounds . This dual role as a protected building block and an activation agent streamlines synthetic procedures for complex disulfide-containing peptides.
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